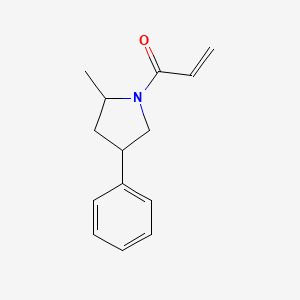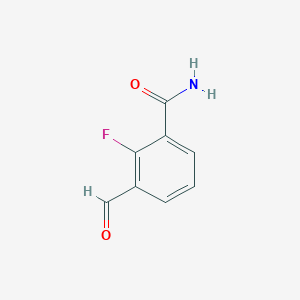
1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one, also known as MPPP, is a synthetic compound that belongs to the class of designer drugs called cathinones. It is a potent psychoactive substance that has been used recreationally for its euphoric and stimulant effects. In recent years, MPPP has gained attention in the scientific community for its potential therapeutic applications and its ability to modulate neurotransmitter systems in the brain.
科学研究应用
1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to modulate the activity of dopamine and norepinephrine transporters in the brain, which may be useful in the treatment of conditions such as depression, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease. Additionally, 1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one has been studied for its potential as a cognitive enhancer and as a treatment for addiction to other substances such as cocaine and methamphetamine.
作用机制
1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one acts as a potent reuptake inhibitor of dopamine and norepinephrine, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is responsible for the stimulant and euphoric effects of 1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one. Additionally, 1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one has been shown to modulate the activity of other neurotransmitter systems in the brain, such as serotonin and glutamate, which may contribute to its therapeutic effects.
生化和生理效应
The biochemical and physiological effects of 1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one are similar to those of other stimulants such as cocaine and amphetamines. 1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one increases heart rate, blood pressure, and body temperature, and can cause insomnia, anxiety, and agitation. Additionally, chronic use of 1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one has been associated with neurotoxicity and damage to dopaminergic neurons in the brain.
实验室实验的优点和局限性
1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects on neurotransmitter systems in the brain are well-understood. Additionally, 1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one has been shown to have potential therapeutic applications, which makes it an attractive target for drug development. However, the recreational use of 1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one and its potential for neurotoxicity make it a challenging substance to work with in a laboratory setting.
未来方向
There are several future directions for 1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one research. One area of interest is the development of 1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one analogs that have improved therapeutic potential and reduced potential for abuse. Additionally, further research is needed to understand the long-term effects of 1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one use on the brain and to develop strategies for mitigating these effects. Finally, 1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one may have potential as a tool for studying the mechanisms of addiction and for developing new treatments for addiction to other substances.
合成方法
The synthesis of 1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one involves the reaction of 4-phenyl-2-butanone with methylamine in the presence of a reducing agent such as aluminum amalgam. The resulting product is then treated with acetic anhydride and sodium acetate to yield 1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one. This synthesis method is relatively simple and has been used to produce 1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one for research purposes.
属性
IUPAC Name |
1-(2-methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-3-14(16)15-10-13(9-11(15)2)12-7-5-4-6-8-12/h3-8,11,13H,1,9-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWHJNNNWRYYJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C(=O)C=C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methyl-4-phenylpyrrolidin-1-yl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-3-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrazin-2-one](/img/structure/B2748520.png)
![N-[2-(4-Chloro-3-fluoro-2-morpholin-4-ylanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2748521.png)
![N-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2748525.png)
![N-(2-cyanophenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2748527.png)

![N~6~-(2-chlorobenzyl)-N~4~-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2748529.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2748530.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2748532.png)

![2-Prop-2-enoyl-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B2748536.png)
![N-(4-methoxyphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2748540.png)
![2-((2-Nitrophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2748541.png)